molecular formula C11H14BrNO B1653614 (2S,4R)-2-(3-bromophenyl)oxan-4-amine CAS No. 1858250-38-0

(2S,4R)-2-(3-bromophenyl)oxan-4-amine

Cat. No.: B1653614
CAS No.: 1858250-38-0
M. Wt: 256.14
InChI Key: WDMKSHMULLGORP-MNOVXSKESA-N
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Description

(2S,4R)-2-(3-bromophenyl)oxan-4-amine is a chemical compound that features a bromophenyl group attached to a tetrahydropyran ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(3-bromophenyl)oxan-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(3-bromophenyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound, such as ketones or carboxylic acids.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(3-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-(3-bromophenyl)oxan-4-amine is unique due to the presence of both a bromophenyl group and an amine group on the tetrahydropyran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S,4R)-2-(3-bromophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMKSHMULLGORP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](C[C@@H]1N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183557
Record name 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-38-0
Record name 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-amine, 2-(3-bromophenyl)tetrahydro-, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-2-(3-bromophenyl)oxan-4-amine
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(2S,4R)-2-(3-bromophenyl)oxan-4-amine
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(2S,4R)-2-(3-bromophenyl)oxan-4-amine
Reactant of Route 6
(2S,4R)-2-(3-bromophenyl)oxan-4-amine

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